双(2-乙氧基乙氧基)钡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Bis(2-ethoxyethoxy) barium” is a chemical compound with the molecular formula C12H26BaO6 . It is also known by its synonyms “149901-23-5” and "DTXSID10933799" .

Synthesis Analysis

The synthesis of barium compounds like “Bis(2-ethoxyethoxy) barium” often involves the reaction of barium metal with 2-(2-ethoxyethoxy)ethanol . The resulting solution is filtered to remove unreacted barium, and the barium concentration is determined by gravimetric analysis or ICP analysis .Molecular Structure Analysis

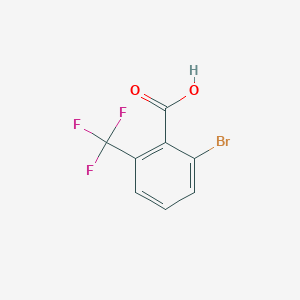

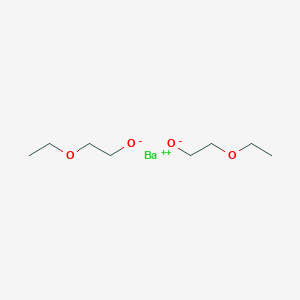

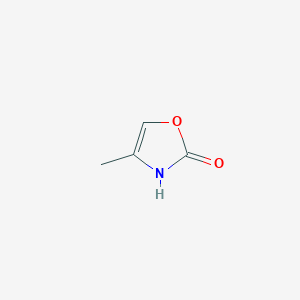

The molecular structure of “Bis(2-ethoxyethoxy) barium” is represented by the InChI stringInChI=1S/2C6H13O3.Ba/c2*1-2-8-5-6-9-4-3-7;/h2*2-6H2,1H3;/q2*-1;+2 . The Canonical SMILES representation is CCOCCOCC [O-].CCOCCOCC [O-]. [Ba+2] . Physical And Chemical Properties Analysis

“Bis(2-ethoxyethoxy) barium” has a molecular weight of 403.66 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 12 . Its exact mass and monoisotopic mass are both 404.078186 g/mol .科学研究应用

溶胶-凝胶技术

双(2-乙氧基乙氧基)钡可用于溶胶-凝胶工艺,制备超导氧化物薄膜和粉末。 这项应用是开发可溶性钡前驱体的一部分,这些前驱体可用于制造用于电子设备的高质量材料 .

金属醇盐前驱体

该化合物可以作为金属醇盐的前驱体,金属醇盐在各种化学合成和材料科学应用中必不可少。 例如,它可以用于生成铜醇盐,铜醇盐是制备纳米级粒径的铜溶胶不可或缺的成分 .

生物膜抑制

虽然与双(2-乙氧基乙氧基)钡没有直接关系,但类似的化合物已被研究其对生物膜的影响。 双(2-乙氧基乙氧基)钡也可能被研究其在医疗或牙科环境中抑制或控制生物膜的潜力 .

作用机制

Target of Action

Bis(2-ethoxyethoxy) barium, also known as barium(2+);2-ethoxyethanolate, is primarily used as a solvent in organic synthesis reactions . It is particularly useful in reactions involving organometallic compounds, such as hydride reductions and organometallic catalysis . Therefore, the primary targets of this compound are the reactants in these types of reactions.

Mode of Action

The compound interacts with its targets by acting as a medium for the reaction. Its high polarity and low volatility make it an excellent solvent for organic synthesis reactions . It facilitates the interaction between reactants, thereby promoting the reaction’s progress.

Pharmacokinetics

It’s important to note that any exposure to this compound should be minimized due to its potential toxicity .

Result of Action

The primary result of Bis(2-ethoxyethoxy) barium’s action is the successful completion of the organic synthesis reaction it is used in. By providing a suitable environment for the reaction, it helps facilitate the production of the desired end products .

Action Environment

The efficacy and stability of Bis(2-ethoxyethoxy) barium as a solvent can be influenced by various environmental factors. For instance, its effectiveness can be affected by the temperature and pressure of the reaction environment. Moreover, it should be stored below +30°C to maintain its stability .

属性

IUPAC Name |

barium(2+);2-ethoxyethanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9O2.Ba/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXRGQPXPCQKSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC[O-].CCOCC[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562285 |

Source

|

| Record name | Barium bis(2-ethoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130812-47-4 |

Source

|

| Record name | Barium bis(2-ethoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)

![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)